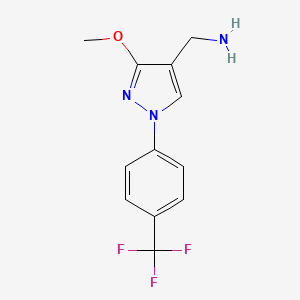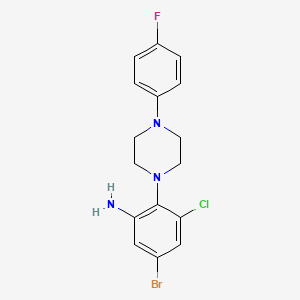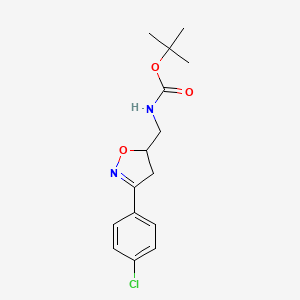
N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenylamino group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the phenylamino group and the nitrophenyl group. Common reagents used in these reactions include anhydrous solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and dimethylformamide (DMF). The reactions are often conducted under an inert atmosphere of nitrogen or argon to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems for solvent purification and reaction monitoring. Techniques such as preparative chromatography and crystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-4-nitrophenyl)-2-((3-((methylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- N-(2-Chloro-4-nitrophenyl)-2-((3-((ethylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Uniqueness
N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and nitrophenyl group make it particularly versatile for various applications .
Propiedades
Fórmula molecular |
C17H15ClN6O3S |
|---|---|
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
2-[[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H15ClN6O3S/c18-13-8-12(24(26)27)6-7-14(13)20-16(25)10-28-17-21-15(22-23-17)9-19-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,20,25)(H,21,22,23) |
Clave InChI |
XKUUEZVXFIXMFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





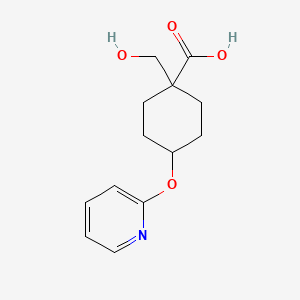
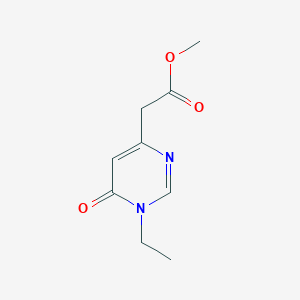


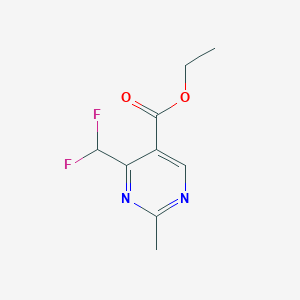

![2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11777624.png)
